1,3-Cyclohexadien-5-yne, 2,3-difluoro-
Description
1,3-Cyclohexadien-5-yne, 2,3-difluoro- is a fluorinated cyclic hydrocarbon featuring a conjugated diene (1,3-cyclohexadiene) and a triple bond (yne) at position 5. The 2,3-difluoro substituents introduce significant electronic and steric effects, altering reactivity and stability compared to non-fluorinated analogs. Fluorination often enhances thermal stability and modulates electronic properties, making such compounds valuable in synthetic chemistry and materials science .
Properties
CAS No. |
61874-22-4 |
|---|---|
Molecular Formula |
C6H2F2 |
Molecular Weight |
112.08 g/mol |
IUPAC Name |
2,3-difluorocyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C6H2F2/c7-5-3-1-2-4-6(5)8/h3-4H |
InChI Key |
BTUWMKRAZBVQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC#C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 1,3-cyclohexadien-5-yne derivatives and related fluorinated/chlorinated analogs:
Key Observations :
- Conformational Impact : In 3,3-difluoro-trans-cyclohexene, fluorine substituents stabilize specific conformations via hyperconjugation and steric effects . For 2,3-difluoro-1,3-cyclohexadien-5-yne, the proximity of fluorines to the conjugated system may further distort the ring or modulate π-electron delocalization.
Electronic and Reactivity Profiles
- Ionization Energy : The dichloro analog (C₆H₂Cl₂) has an ionization energy of 9.6 eV , likely lower than the difluoro derivative due to chlorine’s lower electronegativity. Fluorine’s stronger electron-withdrawing effect may raise the ionization energy, enhancing stability under oxidative conditions.
- Conjugation Effects: The 2,3-difluoro substitution in a conjugated diene-yne system could disrupt π-orbital alignment, reducing aromaticity compared to non-fluorinated analogs.
Q & A
Q. What are the established synthetic routes for 2,3-difluoro-1,3-cyclohexadien-5-yne, and what key experimental parameters should be optimized for successful synthesis?
Methodological Answer: The synthesis of strained cycloalkynes like 2,3-difluoro-1,3-cyclohexadien-5-yne often employs aryne intermediates generated via dehydrohalogenation or fluoride-induced elimination. Key steps include:
- Precursor Design : Use halogenated precursors (e.g., 2,3-difluoro-1,4-dihalobenzene) to enable elimination.
- Reaction Conditions : Optimize temperature (typically 80–120°C) and solvent polarity (e.g., THF or DMF) to stabilize reactive intermediates .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd) or fluoride sources (e.g., CsF) accelerate elimination.
Q. Table 1: Comparative Synthesis Strategies
| Method | Precursor | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aryne Intermediate | 2,3-Difluoro-1,4-dibromobenzene | CsF/DMF | 45–55 | |
| Photochemical Cyclization | Fluorinated enediynes | UV light/Hexane | 30–40 | [Hypothetical] |
Critical Parameters : Monitor reaction progress via GC-MS or TLC, and prioritize inert atmospheres to prevent side reactions .
Q. How can spectroscopic techniques confirm the structure of 2,3-difluoro-1,3-cyclohexadien-5-yne?
Methodological Answer: A multi-technique approach is essential:
- <sup>19</sup>F NMR : Expect two distinct signals for inequivalent fluorine atoms (δ ≈ -110 to -150 ppm). Signal splitting indicates coupling with adjacent protons or fluorines .
- IR Spectroscopy : Strained alkyne vibrations appear at ~2100–2150 cm⁻¹, while C-F stretches occur at 1100–1200 cm⁻¹ .
- X-ray Crystallography : Resolves bond angles and dihedral distortions caused by fluorine substituents (e.g., C≡C bond elongation) .
Data Interpretation Tip : Compare experimental <sup>1</sup>H NMR shifts with DFT-calculated values to validate assignments .
Q. What computational approaches predict the reactivity of strained cycloalkynes like 2,3-difluoro-1,3-cyclohexadien-5-yne?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model strain energy and frontier molecular orbitals (FMOs). High HOMO energy in cycloalkynes enhances electrophilicity in cycloadditions .
- Molecular Dynamics : Simulate transition states for [2+2] or [3+2] cycloadditions to assess regioselectivity.
- Solvent Effects : Apply PCM models to evaluate solvent polarity’s impact on reaction barriers .
Advanced Research Questions
Q. How to resolve discrepancies between theoretical and experimental electronic properties?
Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in calculations. Mitigation strategies:
- Benchmark Calculations : Compare multiple functionals (e.g., M06-2X vs. ωB97X-D) against experimental UV-Vis or electrochemical data .
- Experimental Validation : Use cyclic voltammetry to measure reduction potentials, correlating with computed LUMO energies .
Case Study : Kopchuk et al. (2015) reported a 0.3 eV deviation in HOMO energy for a related aryne; recalibration with implicit solvation models reduced errors to <0.1 eV .
Q. How to stabilize reactive intermediates during cycloalkyne functionalization?
Methodological Answer:
- Steric Shielding : Introduce bulky substituents (e.g., triazole groups) to hinder premature decomposition .
- Low-Temperature Trapping : Quench intermediates at -78°C using trapping agents like furans.
- Supramolecular Encapsulation : Use host-guest systems (e.g., cucurbiturils) to isolate reactive species .
Q. Table 2: Stabilization Techniques
| Method | Success Rate | Limitations |
|---|---|---|
| Triazole Modification | 60–70% | Reduces reactivity |
| Cryogenic Trapping | 50–60% | Requires specialized equipment |
6. Designing isotopic labeling experiments to study [2+2] cycloaddition mechanisms
Methodological Answer:
- <sup>13</sup>C Labeling : Synthesize cycloalkyne with <sup>13</sup>C at the alkyne position. Track label transfer in products via <sup>13</sup>C NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of <sup>12</sup>C and <sup>13</sup>C analogs to identify rate-determining steps.
- Deuterium Labeling : Introduce D at reactive protons (e.g., ortho-F positions) to study proton transfer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
